1-Chloro-4-(difluoromethoxy)benzene

Overview

Description

1-Chloro-4-(difluoromethoxy)benzene is a colorless to light-yellow liquid . It is primarily used as an intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of 1-Chloro-4-(difluoromethoxy)benzene involves several chemical reactions. For instance, one method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Molecular Structure Analysis

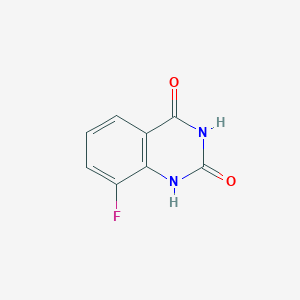

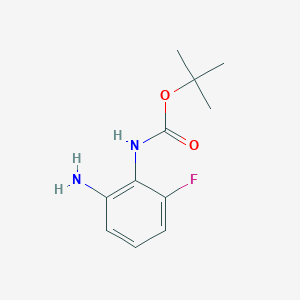

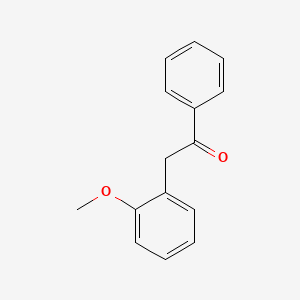

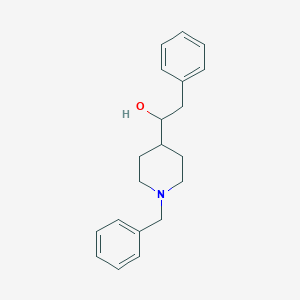

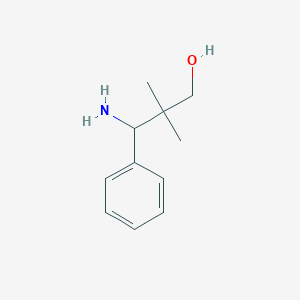

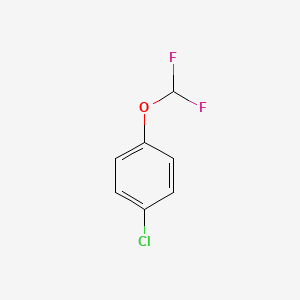

The molecular formula of 1-Chloro-4-(difluoromethoxy)benzene is C7H5ClF2O . The molecular weight is 178.57 g/mol .

Chemical Reactions Analysis

1-Chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions. For example, it can react with chlorine in tetrachloromethane to yield different products . It can also react with sodium hydroxide in various solvents at 110℃ .

Physical And Chemical Properties Analysis

1-Chloro-4-(difluoromethoxy)benzene is a clear colorless liquid with an aromatic odor . It has a boiling point of 233.1±35.0 °C . The density is 1.3±0.1 g/cm^3 . It has a molar refractivity of 44.8±0.3 cm^3 . The compound has 2 H-bond acceptors and 0 H-bond donors .

Scientific Research Applications

Stereochemistry in Organic Reactions

- The study of stereochemistry in organic reactions such as the Friedel-Crafts alkylation of benzene revealed the formation of various chloro-substituted by-products, demonstrating the complexity and diversity of reactions involving chloro-benzene derivatives (Segi et al., 1982).

Thermo-Physical Properties in Chemical Processes

- Research on the thermo-physical properties of liquid mixtures involving chloro-benzene compounds contributes to the optimization of chemical processes, highlighting the significance of fundamental data like densities and viscosities for process design (Ramesh et al., 2014).

Polymerization Catalysts and Agents

- 1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to chloro-benzene, has been identified as an initiator for cationic polymerizations, offering insights into novel generation of inifers (initiator/transfer agents) and their interactions with catalysts like BCl3 (Dittmer et al., 1992).

Synthesis of Fluorine-Containing Polymers

- The synthesis of novel fluorine-containing polyetherimide using compounds related to chloro- and difluoromethoxy-benzene has been explored, indicating the role of these compounds in the development of advanced polymeric materials (Yu Xin-hai, 2010).

Catalytic Conversions in Environmental Applications

- Chlorinated benzene derivatives have been used in studies to understand the catalytic conversions of environmentally harmful compounds, such as dioxins, using catalysts like V2O5/TiO2, demonstrating their relevance in environmental chemistry and pollution control (Lee & Jurng, 2008).

Trifluoromethylation in Organic Synthesis

- The trifluoromethylation of aromatic compounds using hypervalent iodine reagents, a reaction involving chloro-benzene derivatives, represents a significant advancement in the field of organic synthesis, particularly in the modification of aromatic compounds (Mejía & Togni, 2012).

Development of Advanced Polymers

- The synthesis of hydroxy-substituted polyenaminonitrile from compounds like 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene, and its subsequent conversion to benzoxazole, highlights the potential of chloro-benzene derivatives in the development of rigid-rod polybenzoxazole, a high-performance polymer (Kim & Lee, 2001).

Safety And Hazards

1-Chloro-4-(difluoromethoxy)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

Future Directions

properties

IUPAC Name |

1-chloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJQEQBXNOPBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451222 | |

| Record name | 1-chloro-4-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(difluoromethoxy)benzene | |

CAS RN |

81932-03-8 | |

| Record name | 1-chloro-4-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)